molecular formula C9H6N4O2 B8004589 2-amino-5H-[1,3]oxazolo[4,5-g]quinazolin-8-one

2-amino-5H-[1,3]oxazolo[4,5-g]quinazolin-8-one

Cat. No.: B8004589
M. Wt: 202.17 g/mol
InChI Key: PDKCGKAAXQQQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “2-amino-5H-[1,3]oxazolo[4,5-g]quinazolin-8-one” is a chemical substance listed in the PubChem database

Preparation Methods

The synthesis of 2-amino-5H-[1,3]oxazolo[4,5-g]quinazolin-8-one involves several steps, including amidation, substitution, nitrification, reduction, and guanidination reactions. The starting material, 2-fluoro-4-methoxyaniline, undergoes these reactions to produce the final compound . The preparation method is designed to be economical, environmentally friendly, and suitable for industrial production.

Chemical Reactions Analysis

2-amino-5H-[1,3]oxazolo[4,5-g]quinazolin-8-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-amino-5H-[1,3]oxazolo[4,5-g]quinazolin-8-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-amino-5H-[1,3]oxazolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-amino-5H-[1,3]oxazolo[4,5-g]quinazolin-8-one can be compared with other similar compounds based on its structure and properties. Some similar compounds include:

  • Aspirin (CID 2244)
  • Salicylsalicylic acid (CID 5161)
  • Indomethacin (CID 3715)
  • Sulindac (CID 1548887)

These compounds share some structural similarities with this compound but also have unique properties that distinguish them .

Properties

IUPAC Name

2-amino-5H-[1,3]oxazolo[4,5-g]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O2/c10-9-13-6-1-4-5(2-7(6)15-9)11-3-12-8(4)14/h1-3H,(H2,10,13)(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKCGKAAXQQQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC3=C1N=C(O3)N)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC3=C1N=C(O3)N)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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